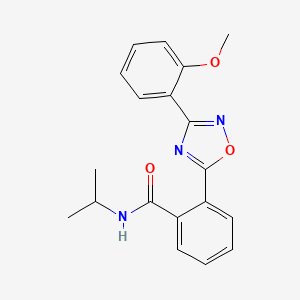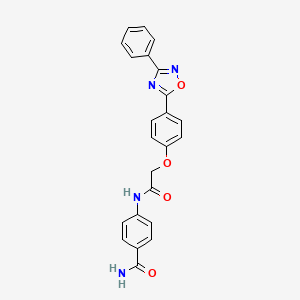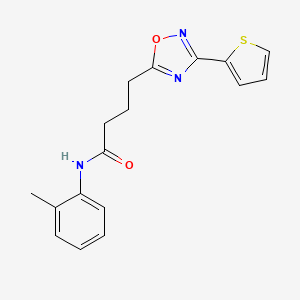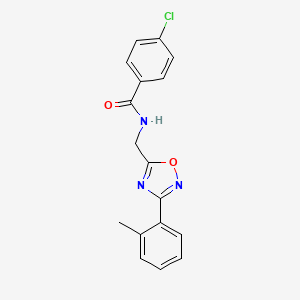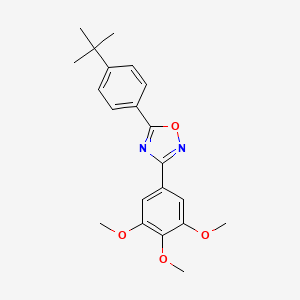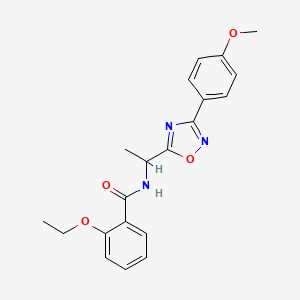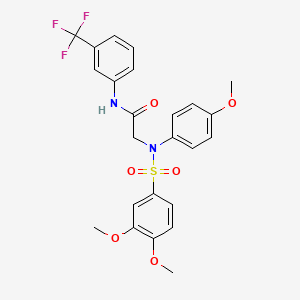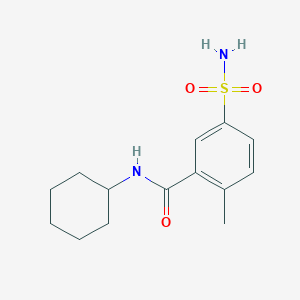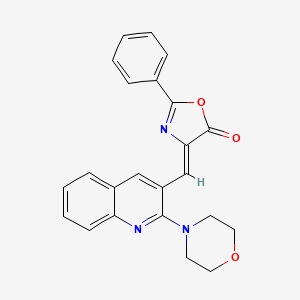![molecular formula C23H24N4O2 B7717642 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7717642.png)
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide” is a member of quinolines . It is a three-membered azaheterocyclic system that is composed of a pyrazole-and-quinoline fragment .
Synthesis Analysis
The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis and others . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Molecular Structure Analysis
The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties .Chemical Reactions Analysis
In a two-component reaction, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .Physical And Chemical Properties Analysis
The IR spectrum, ν, cm –1: 1577, 1596 (C=N), 2968, 3095, 3258 (N–H). 1 H NMR spectrum, δ, ppm (J, Hz): 2.31 (3H, s, CH 3); 3.72 (3H, s, OCH 3), 4.96 (1H, s, 4-CH); 7.24–7.94 (13H, m, H Ar); 13.92 (1H, s, NH). 13 C NMR spectrum, δ, ppm: 13.5; 35.4; 51.2; 120.2; 121.1; 121.5; 126.1; 126.5; 128.8; 129.0; 129.2; 129.5; 129.8; 130.7; 131.6; 132.0; 135.9; 141.5; 146.8; 159.6 .作用機序
BQ-788 selectively blocks the N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide receptor, which is a G protein-coupled receptor that binds to endothelin-1 (ET-1), a potent vasoconstrictor peptide. By blocking the this compound receptor, BQ-788 inhibits the downstream signaling pathways that lead to vasoconstriction, cell proliferation, and fibroblast activation.
Biochemical and Physiological Effects:
BQ-788 has been shown to have a vasodilatory effect, which can lead to a decrease in blood pressure. It also inhibits the growth and proliferation of cancer cells by blocking the this compound receptor, which is overexpressed in many cancer types. In addition, BQ-788 has been shown to reduce pulmonary fibrosis by inhibiting the activation of fibroblasts.
実験室実験の利点と制限
BQ-788 is a selective antagonist of the N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide receptor, which makes it a useful tool for studying the role of this receptor in various diseases. However, its selectivity for the this compound receptor can also be a limitation, as it may not be effective in blocking the signaling pathways of other receptors that are involved in the same disease process.
将来の方向性
There are several future directions for research on BQ-788. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dose and treatment regimen for BQ-788 in cancer patients. Another area of interest is its potential as a treatment for hypertension. Studies are needed to determine the long-term safety and efficacy of BQ-788 in reducing blood pressure. Additionally, further research is needed to explore the potential of BQ-788 in treating other diseases such as pulmonary fibrosis and cardiovascular disease.
合成法
BQ-788 can be synthesized through a multi-step process starting with the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This is then reacted with 1-butyl-1H-pyrazolo[3,4-b]quinoline-3-amine in the presence of triethylamine to form the intermediate compound, N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide. This intermediate is then purified through crystallization to obtain the final product, BQ-788.
科学的研究の応用
BQ-788 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, hypertension, and pulmonary fibrosis. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide receptor, which is overexpressed in many cancer types. In addition, BQ-788 has been shown to have a vasodilatory effect, which can be useful in treating hypertension. It has also been studied for its potential to reduce pulmonary fibrosis by inhibiting the activation of fibroblasts.
特性
IUPAC Name |
N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-3-5-14-27-22-18(15-16-10-6-8-12-19(16)24-22)21(26-27)25-23(28)17-11-7-9-13-20(17)29-4-2/h6-13,15H,3-5,14H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTUJUBQMXNIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

